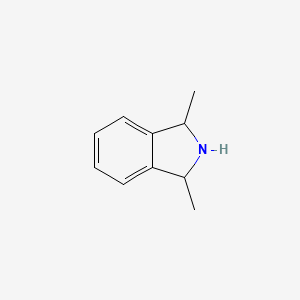

1,3-dimethyl-2,3-dihydro-1H-isoindole

Description

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-2,3-dihydro-1H-isoindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h3-8,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGGVSXGSNMCBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2C(N1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethyl 2,3 Dihydro 1h Isoindole and Its Derivatives

Strategies for Constructing the 2,3-dihydro-1H-isoindole Skeleton

The fundamental approach to building the 2,3-dihydro-1H-isoindole scaffold involves the formation of the five-membered nitrogen-containing ring fused to a benzene (B151609) ring. This is typically achieved by forming two new carbon-nitrogen bonds.

Cyclization Reactions in 2,3-dihydro-1H-isoindole Synthesis

Intramolecular cyclization is a cornerstone strategy for synthesizing the isoindoline (B1297411) ring system. These reactions often involve forming one or both C-N bonds in a single, ring-closing step from a suitably functionalized benzene derivative. For instance, an iodine-mediated 5-endo cyclization has been reported as a key step in forming related heterocyclic structures. researchgate.net Palladium-catalyzed reactions are also utilized to facilitate the intramolecular cyclization of enamides to produce isoindolinones, which are oxidized derivatives of the core isoindole skeleton. researchgate.net Another approach involves the rhodium-catalyzed intramolecular condensation of benzyl (B1604629) azides with α-aryldiazoesters, which proceeds through a nucleophilic attack followed by the release of nitrogen gas to yield the isoindole structure. organic-chemistry.org

Condensation Reactions for 2,3-dihydro-1H-isoindole Scaffolds

Condensation reactions provide a direct route to the isoindole skeleton by combining two or more molecules. A notable example is the reaction of o-diacylbenzenes with primary amines, which, after a series of condensation and isomerization steps, generates the isoindole ring system. nih.gov Similarly, the condensation of 2-alkynyl-substituted benzaldehydes with hydroxylamine (B1172632) can lead to related N-hydroxyisoindolones. chim.it The condensation of phenylacetonitrile (B145931) derivatives with other reagents has also been employed to create precursors for intramolecular substitution reactions that form the final ring structure. rsc.org

Substitution Reactions in 2,3-dihydro-1H-isoindole Formation

Nucleophilic substitution reactions are integral to the formation of the 2,3-dihydro-1H-isoindole ring. A common and highly effective method involves the double N-alkylation of a primary amine. In this approach, a benzene derivative with two leaving groups in the ortho-benzylic positions reacts with a primary amine. The nitrogen atom of the amine acts as a nucleophile, displacing both leaving groups to form the heterocyclic ring. This strategy is exemplified by the use of α,α′-dibromo-o-xylene, as detailed in the following section. Furthermore, intramolecular nucleophilic aromatic substitution has been successfully used to synthesize pyrrolo[1,2-a]indoles, a related ring system, demonstrating the utility of this reaction type in forming fused nitrogen heterocycles. rsc.org

Application of α,α′-Dibromo-o-xylene with Primary Amines for 2,3-dihydro-1H-isoindole Synthesis

The reaction between α,α′-dibromo-o-xylene and primary amines is a classical and straightforward method for synthesizing N-substituted 2,3-dihydro-1H-isoindoles. wikipedia.orgsigmaaldrich.com This reaction is a type of double nucleophilic substitution where the primary amine displaces the two bromide ions from the benzylic positions of the xylene derivative. sigmaaldrich.comtcichemicals.com The process is generally efficient and provides excellent yields of the desired isoindoline derivatives. researchgate.net The reaction's versatility allows for the synthesis of a wide range of N-substituted isoindolines by simply varying the primary amine used as the starting material. Primary alkyl amines have been observed to react more rapidly than their aromatic counterparts under the studied conditions. researchgate.net

| Primary Amine (R-NH₂) | Resulting N-Substituent (R) | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Methylamine | -CH₃ | Base, Solvent | High | researchgate.net |

| Aniline | -C₆H₅ | Base, Solvent | Good | researchgate.net |

| Benzylamine | -CH₂C₆H₅ | Base, Solvent | Excellent | researchgate.net |

| Ethylamine | -CH₂CH₃ | Base, Solvent | High | researchgate.net |

Advanced and Sustainable Synthetic Approaches

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and waste generation. Microwave-assisted synthesis has emerged as a powerful tool for achieving these goals in the synthesis of heterocyclic compounds.

Microwave-Assisted Synthesis of 2,3-dihydro-1H-isoindole Derivatives

Microwave irradiation has been successfully employed to accelerate the synthesis of a wide variety of heterocyclic structures, including indoles, triazoles, and pyrazoles. mdpi.comnih.govnih.gov This technology offers significant advantages over conventional heating methods, such as dramatically reduced reaction times, often from hours to minutes, and improved product yields. ijpsjournal.comcem.com The principles of microwave-assisted synthesis are directly applicable to the formation of the 2,3-dihydro-1H-isoindole skeleton. For instance, condensation and cyclization reactions that typically require prolonged heating can be completed in a fraction of the time under microwave conditions. nih.gov This rapid and efficient heating can lead to higher yields and cleaner reaction profiles. ijpsjournal.com The synthesis of various indole (B1671886) and carbazole (B46965) derivatives has demonstrated the power of microwave assistance in complex, multi-step reactions, including N-alkylation and cycloaddition, which are relevant to isoindoline synthesis. mdpi.comnih.gov

| Reaction Type | Conventional Method (Time) | Conventional Method (Yield) | Microwave Method (Time) | Microwave Method (Yield) | Reference |

|---|---|---|---|---|---|

| Cyclocondensation for Pyrazoles | - | Moderate | 4 minutes | 82-96% | ijpsjournal.com |

| Biginelli Reaction | ~24 hours | Low-Moderate | 5 minutes | 60-90% | cem.com |

| Paal-Knorr Pyrrole Synthesis | >12 hours | - | 30-120 seconds | 75-90% | cem.com |

| Indole Synthesis (Pd-catalyzed) | 3 hours | 90% | 1 hour | 95% | mdpi.com |

| Triazole Synthesis | >4 hours | - | 1 minute | 85% | nih.gov |

Rhodium-Catalyzed Cascade Reactions for 1H-Isoindole Motif Construction via Nitrile Trifunctionalization

A significant advancement in the synthesis of the 1H-isoindole motif involves a rhodium-catalyzed cascade reaction. acs.org This method facilitates a notable increase in molecular complexity through the trifunctionalization of a nitrile moiety. acs.org The reaction is initiated by the formation of a nitrile ylide with extended conjugation, which occurs from the reaction of a rhodium vinylcarbene with a nitrile. acs.org

The mechanism of this intricate cascade has been elucidated through density functional theory (DFT) calculations and supported by experimental data. acs.org A key step in this process is the attack of a second vinylcarbene on the azepine ring that is formed following a 1,7-electrocyclization of the nitrile ylide. acs.org This novel cascade process is diastereoselective and leverages the reactivity of in situ generated donor-donor rhodium carbenes. acs.org The reaction pathway includes both a rhodium-catalyzed cycle and a subsequent proton-catalyzed ring contraction to form the final 1H-isoindole-containing product. acs.org

| Catalyst | Reactants | Key Features | Ref. |

| Rhodium(II) acetate | Diazo compound, Nitrile | Cascade reaction, Nitrile trifunctionalization, Diastereoselective | acs.org |

Dimerization Approaches for Isoindole Derivatives

The synthesis of dimeric isoindole structures can be achieved through various synthetic strategies. While direct dimerization of the parent isoindole is challenging due to its reactivity, dimerization of isoindole derivatives has been reported. One approach involves the reaction of indole derivatives in the presence of a strong acid, such as trifluoroacetic acid, which can lead to the formation of dimers like 2,3-dihydro-1H,1'H-2,3'-biindole derivatives. nih.gov This suggests that similar acid-catalyzed dimerization strategies could potentially be applied to isoindoline precursors to generate dimeric structures.

Synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones

A facile and efficient method for the synthesis of 2,3-dihydro-3-methylidene-1H-isoindol-1-ones has been developed. researchgate.net This reaction involves the treatment of 2-formylbenzonitriles with dimethyloxosulfonium methylide. researchgate.net The ylide is generated in situ from trimethylsulfoxonium (B8643921) iodide and sodium hydride in a mixture of DMSO and THF at 0°C. researchgate.net This method has been shown to be effective for a range of substituted 2-formylbenzonitriles, affording the corresponding 2,3-dihydro-3-methylidene-1H-isoindol-1-ones in good yields. researchgate.net

| Starting Material | Reagent | Product | Yield (%) | Ref. |

| 2-Formylbenzonitrile | Dimethyloxosulfonium methylide | 2,3-dihydro-3-methylidene-1H-isoindol-1-one | 77 | researchgate.net |

| Substituted 2-formylbenzonitriles | Dimethyloxosulfonium methylide | Substituted 2,3-dihydro-3-methylidene-1H-isoindol-1-ones | Comparable | researchgate.net |

One-Pot Methods for Substituted 2,3-dihydro-1H-isoindole-1-thiones

An efficient one-pot synthesis for 2,3-disubstituted 3-hydroxy-2,3-dihydro-1H-isoindole-1-thiones has been established. researchgate.net This method starts from secondary benzothioamides, which are treated with two equivalents of butyllithium (B86547) to generate 2,N-dilithiobenzothioamides. researchgate.net These intermediates are then reacted with carboxylic esters to yield the desired products. researchgate.net Furthermore, 2,3-disubstituted 2,3-dihydro-1H-isoindole-1-thiones can be obtained from the cyclization of 2-(1-hydroxyalkyl)benzothioamides, which are formed by the reaction of N-alkyl-2,N-dilithiobenzothioamides with aldehydes. researchgate.net The cyclization is achieved by treatment with sodium hydride followed by phenyl chloroformate. researchgate.net

Optimization of Reaction Conditions and Efficiency in 1,3-dimethyl-2,3-dihydro-1H-isoindole Synthesis

The optimization of reaction conditions is a critical aspect of synthesizing substituted isoindolines to ensure high yields and selectivity. For the synthesis of isoindoline derivatives via Pd(0)-catalyzed C(sp3)−H activation, the choice of ligand, solvent, and temperature plays a crucial role. researchgate.net For instance, the use of N-heterocyclic carbene (NHC) ligands, such as IBioxMe4, has been identified as optimal for minimizing side products and maximizing the yield of the desired isoindoline. researchgate.net The reaction is further optimized by using m-xylene (B151644) as the solvent at 110°C in the presence of 5 Å molecular sieves. researchgate.net These findings highlight the importance of systematic optimization of reaction parameters to achieve efficient synthesis of substituted isoindolines.

| Parameter | Optimized Condition | Outcome | Ref. |

| Ligand | IBioxMe4 | 99% NMR yield, minimized side products | researchgate.net |

| Solvent | m-xylene | Optimal for the reaction | researchgate.net |

| Temperature | 110°C | Optimal for the reaction | researchgate.net |

| Additive | 5 Å Molecular Sieves | Improved reaction efficiency | researchgate.net |

Chemical Reactivity and Functionalization of the 1,3 Dimethyl 2,3 Dihydro 1h Isoindole Core

Electrophilic Substitution Pathways of Dihydroisoindole Systems

The 2,3-dihydro-1H-isoindole system contains a benzene (B151609) ring fused to a saturated nitrogen-containing five-membered ring. The lone pair of electrons on the nitrogen atom can be delocalized into the benzene ring, activating it towards electrophilic aromatic substitution (EAS). This makes the dihydroisoindole core more reactive than benzene itself.

Research into the electrophilic substitution of analogous heterocyclic systems like indoles shows a high reactivity at the 3-position. researchgate.net For dihydroisoindole systems, the substitution pattern is primarily on the aromatic ring. The nitrogen atom acts as an ortho-, para-director. Given the fusion of the rings, electrophilic attack is anticipated at positions 4 and 7.

Studies on related BN isosteres of indoles have demonstrated that electrophilic substitution, including halogenation, nitration, and Friedel-Crafts acylation, occurs selectively at the 3-position of the heterocyclic ring. nih.gov However, for the carbon-based 2,3-dihydro-1H-isoindole, the reactivity of the benzene moiety is more pronounced. The specific substitution patterns can be influenced by the reaction conditions and the nature of the substituents already present on the ring system.

| Reaction Type | Reagent | Observed Substitution Position | Reference |

| Halogenation | N-Bromosuccinimide (NBS) | 3-position (on BN-indole analogue) | nih.gov |

| Nitration | Fuming HNO3 / Ac2O | 3-position (on BN-indole analogue) | nih.gov |

| Friedel-Crafts Acylation | Acetyl chloride / Et2AlCl | 3-position (on BN-indole analogue) | nih.gov |

| Deuterium Exchange | CD3OD / D2O | 3-position (on BN-indole analogue) | nih.gov |

This table illustrates electrophilic substitution on a BN-indole analogue, providing insight into potential reactivity sites on related heterocyclic systems.

Ring Transformations and Rearrangement Reactions

The dihydroisoindole core can undergo significant structural changes through ring transformations and rearrangements. These reactions are valuable for synthesizing more complex heterocyclic frameworks.

One of the most characteristic reactions of the parent isoindole system is the Diels-Alder [4+2]-cycloaddition. researchgate.net Although the 2,3-dihydro derivative is not aromatic in the pyrrole ring, related isoindole structures can be generated in situ and trapped via cycloaddition reactions. For example, reactive 1-alkoxy-2-alkyl-2H-isoindoles, generated from stable precursors, react with dienophiles like N-substituted maleimides to form complex adducts through a sequence of Michael addition and Diels-Alder reactions. researchgate.net

Furthermore, rearrangement reactions have been observed in related, more complex isoindole-containing alkaloids. A bioinspired, base-mediated transformation involving a benzilic acid rearrangement–oxidation sequence has been used in the synthesis of aristoyagonine. nih.gov Another significant transformation is the 1,7-electrocyclization of conjugated nitrile ylides, which can be generated from the reaction of a nitrile with a diazo compound. This process, followed by a 1,5-H shift, provides an efficient route to access benzoazepine scaffolds, representing a ring expansion of the original isoindole framework. acs.org

Derivatization Strategies for Modified 2,3-dihydro-1H-isoindole Structures

A primary strategy for synthesizing N-substituted 2,3-dihydro-1H-isoindoles involves the reaction of α,α'-dibromo-o-xylene with various primary amines in a basic medium under ambient conditions. semanticscholar.orgresearchgate.net This method is efficient and provides excellent yields for a range of derivatives. researchgate.net

The isoindole framework can also be constructed via 1,3-dipolar cycloaddition reactions. The reaction between an in situ formed azomethine ylide (from paraformaldehyde and sarcosine) and a benzoquinone directly yields a cyclization adduct, which spontaneously oxidizes to an isoindole derivative. nih.govbeilstein-journals.org

Palladium-catalyzed reactions offer another sophisticated route for derivatization. For instance, a tandem process involving aromatic dual C-H acylation followed by intramolecular cyclization has been developed to access novel quinoline-substituted hydroxyl isoindolones. nih.gov This reaction forms three new chemical bonds in a single process. nih.gov

| Starting Materials | Reagents/Conditions | Product Type | Key Feature |

| α,α'-Dibromo-o-xylene, Primary Amine | Basic medium, ambient temp. | N-Substituted 2,3-dihydro-1H-isoindoles | Direct N-substitution semanticscholar.orgresearchgate.net |

| Paraformaldehyde, Sarcosine, Benzoquinone | Heat | Isoindole derivative | 1,3-Dipolar cycloaddition nih.govbeilstein-journals.org |

| N-(quinolin-8-yl)benzamide, Acyl Chlorides | Pd(OAc)2, Ag2CO3 | Quinoline-substituted hydroxyl isoindolones | Dual C-H acylation and cyclization nih.gov |

Oxidation and Reduction Chemistry of 2,3-dihydro-1H-isoindole Derivatives

The oxidation and reduction of the dihydroisoindole core can selectively target either the heterocyclic or the carbocyclic ring. Formal oxidation of the 2,3-dihydro-1H-isoindole (isoindoline) leads to the 10π-aromatic system of isoindole. nih.govbeilstein-journals.org However, isoindole itself is often unstable unless substituted. beilstein-journals.org

A common method for the controlled oxidation of isoindolines is the use of a urea-hydrogen peroxide complex (Urea-H2O2) with a sodium tungstate (Na2WO4) catalyst. This approach has been used to synthesize isoindole N-oxides. chim.it For example, oxidation of a 1:1 diastereomeric mixture of 1,3-dimethylindolines with this system provided 1,3-dimethyl-1-hydroxyisoindole-2-oxide. chim.it Spontaneous oxidation can also occur in certain reaction sequences, such as after the cycloaddition of an azomethine ylide to a benzoquinone. nih.gov

Reduction of the dihydroisoindole system can also be controlled. The heterocyclic ring of the related indole (B1671886) system can be reduced using acidic reagents like Zn/HCl to give an indoline (dihydroindole). ksu.edu.sa Conversely, reduction of the benzene ring can be achieved using dissolving metal reductions, such as with lithium in liquid ammonia, which reduces the benzene ring of indole to afford a 4,7-dihydroindole. ksu.edu.sa Reduction of isoindoline (B1297411) lactam precursors with reagents like diborane (BH3/THF) is a common step in the synthesis of the dihydroisoindole core itself. chim.it

Mechanistic Insights into Intermolecular and Intramolecular Reactions

Understanding the mechanisms of reactions involving the dihydroisoindole core is crucial for controlling reaction outcomes and designing new synthetic routes.

Palladium-Catalyzed Cyclization: A plausible mechanism for the palladium-catalyzed dual C-H acylation and intramolecular cyclization begins with the coordination of the palladium catalyst to the nitrogen atoms of the substrate. nih.gov This is followed by a concerted metalation-deprotonation step. Subsequent oxidative addition of acyl chloride and reductive elimination occurs twice to attach two acyl groups. The final step is an intramolecular cyclization followed by protonation to yield the product and regenerate the Pd(II) catalyst. nih.gov Deuterium-labeling experiments have suggested that the C-H bond cleavage is the turnover-limiting step in this process. nih.gov

Radical Cyclization: The synthesis of 1H-benzo[f]isoindole derivatives has been achieved through a cascade radical cyclization-cyclization reaction. The proposed mechanism involves the generation of a radical on the active methine carbon, which then undergoes an intramolecular radical addition to an allyl group (5-exo-trig cyclization). The resulting radical intermediate then performs a second cyclization onto the phenyl group. Subsequent oxidation of the new radical intermediate with FeCl3 leads to a cation that rearomatizes to the final product. mdpi.com

Electrocyclization: The formation of benzoazepines from nitrile ylides proceeds through a 1,7-electrocyclization mechanism. acs.org A nitrile reacts with a carbene (generated from a diazo compound) to form a conjugated nitrile ylide intermediate. This intermediate undergoes a 1,7-electrocyclization, followed by a 1,5-hydride shift to furnish the final tricyclic 2-benzazepine product. acs.org

Advanced Structural Elucidation and Spectroscopic Characterization of 1,3 Dimethyl 2,3 Dihydro 1h Isoindole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No published studies containing ¹H NMR, ¹³C NMR, or two-dimensional NMR data for 1,3-dimethyl-2,3-dihydro-1H-isoindole were identified. This type of analysis would be crucial for confirming the molecular structure by providing information on the chemical environment of the hydrogen and carbon atoms, as well as their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Specific chemical shifts (δ), coupling constants (J), and signal multiplicities for the protons within 1,3-dimethyl-2,3-dihydro-1H-isoindole are not available in the reviewed literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Detailed ¹³C NMR data, including chemical shifts for the different carbon environments in 1,3-dimethyl-2,3-dihydro-1H-isoindole, could not be found.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC) for Connectivity and Stereochemistry

Information regarding the use of two-dimensional NMR techniques such as Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Multiple Bond Correlation (HMBC) to elucidate the connectivity and stereochemistry of 1,3-dimethyl-2,3-dihydro-1H-isoindole is not present in the available scientific record.

Mass Spectrometry (MS) for Molecular Weight and Purity Analysis

Specific mass spectrometry data, which is essential for determining the precise molecular weight and confirming the purity of a compound, is not available for 1,3-dimethyl-2,3-dihydro-1H-isoindole.

High-Resolution Mass Spectrometry (HRMS)

No high-resolution mass spectrometry data, which would provide the exact mass of the molecule and thus its elemental composition, has been reported for 1,3-dimethyl-2,3-dihydro-1H-isoindole.

Electrospray Ionization Mass Spectrometry (ESI-MS)

There are no available ESI-MS spectra to detail the fragmentation patterns of 1,3-dimethyl-2,3-dihydro-1H-isoindole, which would further aid in its structural confirmation.

Liquid Chromatography-Mass Spectrometry (LCMS) for Purity Verification

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable technique for verifying the purity of synthesized 1,3-dimethyl-2,3-dihydro-1H-isoindole and identifying any potential impurities. In a typical setup, reversed-phase liquid chromatography is used to separate the compound from non-polar and polar impurities.

The compound, containing a basic secondary amine, is readily protonated in the presence of an acidic mobile phase, such as one containing formic acid. This makes it highly suitable for analysis by electrospray ionization in positive ion mode (ESI+). The mass spectrometer then serves as a highly sensitive and selective detector. The primary ion observed corresponds to the protonated molecule, [M+H]⁺. High-resolution mass spectrometry can further confirm the elemental composition of the parent compound, providing strong evidence of its identity.

The purity of a sample is determined by integrating the peak area of the target compound in the chromatogram and comparing it to the total area of all observed peaks. This method is sensitive enough to detect trace-level impurities that may not be visible by other techniques like NMR.

Table 1: Mass Spectrometry Data for 1,3-dimethyl-2,3-dihydro-1H-isoindole This table is interactive. You can sort and filter the data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₃N |

| Molecular Weight | 147.22 g/mol |

| Ionization Mode | Electrospray (ESI+) |

| Expected Ion | [M+H]⁺ |

| Exact Mass [M] | 147.1048 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of 1,3-dimethyl-2,3-dihydro-1H-isoindole is characterized by absorption bands corresponding to the vibrations of its specific structural components, including the secondary amine, the aromatic ring, and the alkyl (methyl) groups.

Key characteristic absorptions include a moderate, somewhat broad peak for the N-H stretching vibration of the secondary amine, which is distinct from the sharper, stronger C-H stretching bands. The spectrum is further defined by aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ and aliphatic C-H stretching vibrations from the methyl and methine groups appearing just below 3000 cm⁻¹. Vibrations from the carbon-carbon double bonds of the aromatic ring and the stretching of the carbon-nitrogen bond provide additional confirmation of the isoindoline (B1297411) core structure.

Table 2: Characteristic IR Absorption Bands for 1,3-dimethyl-2,3-dihydro-1H-isoindole This table is interactive. You can sort and filter the data.

| Wavenumber Range (cm⁻¹) | Functional Group & Vibration Type | Expected Appearance |

|---|---|---|

| 3300 - 3500 | N-H Stretch (Secondary Amine) | Moderate, somewhat broad |

| 3000 - 3100 | C-H Stretch (Aromatic) | Moderate, sharp |

| 2850 - 3000 | C-H Stretch (Alkyl - CH, CH₃) | Strong, sharp |

| 1600 - 1620 | C=C Stretch (Aromatic Ring) | Weak to moderate |

| 1450 - 1500 | C=C Stretch (Aromatic Ring) | Moderate to strong |

| 1370 - 1380 | C-H Bend (Methyl) | Moderate |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 1,3-dimethyl-2,3-dihydro-1H-isoindole is the benzene (B151609) ring fused to the non-aromatic heterocyclic ring. The absorption of UV light promotes electrons from lower energy molecular orbitals to higher energy ones.

The primary electronic transitions observed for this compound are π → π* transitions associated with the aromatic system. These typically result in two distinct absorption bands: the E₂-band (around 210-230 nm) and the B-band (around 260-280 nm), the latter of which shows fine vibrational structure. The presence of the alkyl substituents and the fused ring may cause a slight bathochromic (red) shift compared to unsubstituted benzene.

Additionally, the nitrogen atom possesses a non-bonding pair of electrons (n-electrons). An n → σ* transition is possible but typically occurs at shorter wavelengths (below 200 nm) and has a low molar absorptivity, making it less prominent in a standard UV-Vis spectrum.

Table 3: Expected Electronic Transitions for 1,3-dimethyl-2,3-dihydro-1H-isoindole This table is interactive. You can sort and filter the data.

| Transition Type | Orbital Change | Approximate λₘₐₓ (nm) | Chromophore |

|---|---|---|---|

| π → π* | π → π* | ~265 nm (B-band) | Benzene Ring |

| π → π* | π → π* | ~220 nm (E₂-band) | Benzene Ring |

X-ray Crystallography for Solid-State Structure Determination

Note: As a specific crystal structure for 1,3-dimethyl-2,3-dihydro-1H-isoindole is not publicly available, the following analysis is based on the published crystal structure of a closely related compound, 2-(4-fluorobenzyl)-2,3-dihydro-1H-isoindole, which serves as a representative model for the fundamental dihydroisoindole ring system.

The analysis of a representative crystal structure reveals geometric parameters consistent with theoretical values for a fused bicyclic system. The bond lengths within the benzene ring show the expected aromatic character, intermediate between single and double bonds. The C-N bond lengths in the five-membered ring are typical for a secondary alkyl-aryl amine. The C-C single bonds within the heterocyclic ring reflect their sp³-hybridized nature. Bond angles around the sp³-hybridized carbon and nitrogen atoms are close to the ideal tetrahedral angle of 109.5°, with slight deviations due to ring strain.

Table 4: Representative Bond Lengths and Angles for the Dihydroisoindole Core This table is interactive. You can sort and filter the data.

| Parameter Type | Atoms Involved | Representative Value |

|---|---|---|

| Bond Length | C(ar)-C(ar) | ~1.39 Å |

| Bond Length | C(ar)-C(sp³) | ~1.51 Å |

| Bond Length | C(sp³)-N | ~1.47 Å |

| Bond Angle | C(ar)-C(sp³)-N | ~103° |

| Bond Angle | C(sp³)-N-C(sp³) | ~109° |

The five-membered dihydroisoindole ring is not planar. It typically adopts a puckered conformation to alleviate steric and torsional strain. The most common conformation observed in related structures is an "envelope" conformation. In this arrangement, four of the five atoms in the ring lie approximately in a single plane, while the fifth atom (often one of the sp³-hybridized carbons) is displaced out of this plane. This puckering is a critical feature of the molecule's three-dimensional shape and influences its packing in the crystal lattice. The specific conformation can be precisely defined by the dihedral angles within the ring.

The way molecules arrange themselves in a crystal is governed by a network of non-covalent intermolecular interactions. For 1,3-dimethyl-2,3-dihydro-1H-isoindole, several key interactions are expected to direct its crystal packing. The secondary amine group (N-H) can act as a hydrogen bond donor, potentially forming N-H···N hydrogen bonds with neighboring molecules to create chains or dimers.

Computational and Theoretical Investigations of 1,3 Dimethyl 2,3 Dihydro 1h Isoindole

Application of Density Functional Theory (DFT) in Isoindole Chemistry

Density Functional Theory (DFT) has become a prevalent computational method in chemistry for investigating the electronic structure of many-body systems. nih.govumn.edu It is based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com DFT calculations are computationally more economical than many other high-level methods while still providing accurate results for molecular properties, making them a valuable tool for studying complex organic molecules like isoindole derivatives. umn.edumdpi.com

DFT calculations are instrumental in clarifying the mechanisms of organic reactions by locating reactants, intermediates, transition states, and products along reaction pathways. mdpi.com For isoindole chemistry, theoretical studies have provided support for proposed reaction mechanisms. For instance, DFT calculations have been used to support the proposed mechanism of ruthenium-catalyzed oxidant-free cyclization to form 1H-isoindoles. researchgate.net

In the context of cycloaddition reactions, a common transformation for isoindoles, DFT is used to investigate whether a reaction proceeds through a concerted or stepwise mechanism. Studies on the [8+2] cycloadditions of dienylisobenzofurans, a related class of compounds, have used DFT to analyze multiple potential pathways, including concerted, stepwise zwitterionic, and initial [4+2] cycloaddition followed by rearrangement. pku.edu.cn By calculating the activation energies for each potential step, researchers can determine the most energetically favorable pathway. pku.edu.cnresearchgate.net For example, a DFT study on the [3+2] cycloaddition between nitrile oxide and alkenes found that a stepwise radical-mediated pathway was significantly lower in energy than a concerted pathway, thereby identifying the operative mechanism. mdpi.com

Table 1: Application of DFT in Determining Reaction Mechanisms for Isoindole-Related Compounds

| Reaction Type | Compounds Studied | DFT Functional/Basis Set | Key Finding |

|---|---|---|---|

| [3+2] Cycloaddition | Nitrile oxides and alkenes | M06-2X/Def2TZVP | The reaction proceeds via a stepwise radical-mediated mechanism rather than a concerted one. mdpi.com |

| [8+2] Cycloaddition | Dienylisobenzofurans and DMAD | Not specified | The reaction was found to proceed through a stepwise pathway involving a zwitterionic intermediate. pku.edu.cn |

This table is interactive. Click on the headers to sort.

When reactions can yield multiple constitutional isomers (regioisomers) or stereoisomers (diastereomers), DFT calculations can predict the major product. This is achieved by calculating the energies of the transition states leading to the different possible products. According to transition state theory, the pathway with the lower activation energy will be faster and thus determine the predominant product.

This approach has been successfully applied to predict regioselectivity in 1,3-dipolar cycloadditions, a key reaction type for heterocyclic synthesis. unimi.itresearchgate.net DFT calculations can determine the activation energy barriers for the formation of different regioisomers, allowing for an accurate prediction of the experimental outcome. unimi.itrsc.org For instance, in the cycloaddition of azides to alkynes, range-separated and meta-GGA hybrid DFT functionals have shown high accuracy in predicting the isomeric transition state energy differences. unimi.it Similarly, the regioselectivity of cycloadditions involving nitrodiene has been explained by analyzing the interaction between the most electrophilic and nucleophilic centers, as identified by DFT-based reactivity indices. researchgate.net

DFT has also been used to provide insight into diastereoselectivity. A study on the Nazarov cyclization of 3-alkenyl-2-indolylmethanol with tryptophol used DFT calculations to show that the transition state energy barrier leading to the (R)-configuration product was lower than that for the (S)-configuration, explaining the experimentally observed diastereoselectivity. rsc.org

The distribution of electrons within a molecule is fundamental to its chemical and physical properties. DFT is used to calculate the electron density (ρ), from which numerous properties can be derived. mdpi.com A combined experimental and theoretical study on three isoindole derivatives used high-resolution X-ray diffraction and DFT calculations (at the B3LYP/6-311++G(3df,3pd) level) to analyze their electron density distributions. nih.gov

One common technique is Hirshfeld surface analysis, which maps properties like electron density and electrostatic potential onto the molecular surface. nih.gov This provides a visual and quantitative description of intermolecular interactions. nih.gov Another method, Hirshfeld charge analysis, partitions the electron density to assign partial charges to each atom in the molecule. nih.gov This analysis can reveal the spatial distribution of electron density and help in understanding intermolecular interactions within a crystal structure. For example, in one isoindole derivative, it was found that the oxygen and nitrogen atoms on the isoindole portion were more negatively charged compared to atoms on the other side of the molecule. nih.gov

Noncovalent interactions, such as hydrogen bonds, C-H···π, and π···π stacking, are crucial in determining the supramolecular structure, crystal packing, and biological recognition processes of molecules. nih.govnih.gov DFT is a powerful tool for characterizing these weak interactions.

The Quantum Theory of Atoms in Molecules (QTAIM), often used in conjunction with DFT, analyzes the topology of the electron density to identify and characterize chemical bonds and intermolecular contacts. researchgate.net In a study of isoindole derivatives, QTAIM and Hirshfeld surface analysis were used to quantitatively and qualitatively characterize a variety of weak intermolecular interactions, including C-H···C(π), C,N(π)···C,N(π), and H···H contacts. nih.gov Another approach involves the Reduced Density Gradient (RDG), which helps visualize and identify the nature of noncovalent interactions in real space based on electron density and its gradient. researchgate.netmdpi.com These computational methods allow for a detailed depiction of the forces and directions of intermolecular interactions that guide crystal packing and are important for the recognition processes of isoindole fragments in biological systems. nih.gov

Molecular Modeling Approaches for Structure-Reactivity Relationships

Molecular modeling encompasses a range of computational techniques used to represent and simulate molecular structures and their interactions. nih.gov A key application of these methods is in establishing structure-reactivity or structure-activity relationships (SAR), which correlate a molecule's structural features with its chemical reactivity or biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that develops a statistical relationship between the structural properties of compounds and their biological activities. nih.gov QSAR models use molecular descriptors—numerical values that characterize properties like size, shape, lipophilicity, and electronic features—to predict the activity of new or untested compounds. This approach is widely used in drug discovery to screen chemical libraries and optimize lead compounds. For example, QSAR studies have been applied to indole (B1671886) derivatives to model their inhibitory activity against various biological targets. nih.govijpsi.org In these studies, quantum chemical descriptors calculated using methods like Hartree-Fock are used to build predictive models with multiple linear regression (MLR) or artificial neural networks (ANN). ijpsi.org The high correlation coefficients obtained in such studies indicate that the models can effectively predict biological activity. ijpsi.org

The isoindoline-1,3-dione ring system, a related structure, is recognized as an important pharmacophore, and its planar aromatic nature and hydrophobicity are key to its interaction with biological targets. nih.gov Molecular modeling studies of these derivatives help in understanding how structural modifications influence their efficacy and interactions, thereby guiding the design of new therapeutic agents. nih.gov

Theoretical Characterization of Hydrogen Bonding and π-Stacking Interactions

A specific theoretical characterization of the hydrogen bonding and π-stacking interactions for 1,3-dimethyl-2,3-dihydro-1H-isoindole is not extensively documented in published computational chemistry research. However, studies on closely related substituted 2,3-dihydro-1H-isoindole derivatives provide insights into the types of non-covalent interactions that can be expected.

For instance, in a study of 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, both intramolecular and intermolecular hydrogen bonds were identified. The crystal structure revealed intermolecular N—H⋯O, N—H⋯S, and C—H⋯S hydrogen bonds that link the molecules into polymeric sheets. Furthermore, π–π stacking interactions between the isoindole ring systems were observed, with centroid-centroid distances of 3.5883 (8) Å and 4.0619 (8) Å, which contribute to the stabilization of the crystal structure. The study also noted the presence of C—H⋯π interactions.

While these specific interactions are characteristic of the studied methoxy- and carbothioamide-substituted derivative, it can be inferred that the fundamental isoindole scaffold of 1,3-dimethyl-2,3-dihydro-1H-isoindole also has the potential to participate in similar non-covalent interactions. The aromatic portion of the isoindole ring is capable of engaging in π-stacking with other aromatic systems. The presence of C-H bonds on the methyl groups and the dihydroisoindole core allows for potential C-H⋯π interactions and weak hydrogen bonds, depending on the interacting partner.

A comprehensive theoretical study on 1,3-dimethyl-2,3-dihydro-1H-isoindole would involve quantum chemical calculations to model dimers or larger clusters of the molecule, or its interaction with other molecules. Such calculations would elucidate the preferred geometries and interaction energies associated with π-stacking and hydrogen bonding. Techniques such as Symmetry-Adapted Perturbation Theory (SAPT) could be employed to decompose the interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion contributions, thereby providing a detailed understanding of the nature of these non-covalent forces.

The following table summarizes the types of non-covalent interactions observed in the related compound, 1,3-dimethoxy-2,3-dihydro-1H-isoindole-2-carbothioamide, which may be analogous to those involving 1,3-dimethyl-2,3-dihydro-1H-isoindole.

| Interaction Type | Description |

| Intermolecular Hydrogen Bonds | N—H⋯O, N—H⋯S, C—H⋯S |

| π–π Stacking | Interactions between isoindole ring systems |

| C—H⋯π Interactions | Interactions involving C-H bonds and the π-system |

Applications of 1,3 Dimethyl 2,3 Dihydro 1h Isoindole and Its Derivatives in Advanced Materials

Development of Dihydroisoindole-Based Dyes and Pigments

The dihydroisoindole framework is a key structural motif in a number of high-performance pigments. While specific research on 1,3-dimethyl-2,3-dihydro-1H-isoindole as a direct precursor to commercial dyes is not extensively documented, the broader class of 1,3-disubstituted isoindoline (B1297411) dyes demonstrates the potential of this chemical family. A prominent example is Pigment Yellow 139, a highly resistant and effective colorant. prepchem.comnih.gov These types of pigments are valued for their stability and vibrant colors, making them suitable for a range of applications, including plastics, coatings, and printing inks.

The synthesis of isoindoline-based pigments often involves the condensation of primary amines with o-diacylbenzenes, leading to the formation of the core isoindole structure. prepchem.comnih.gov The properties of the resulting dye or pigment, such as color, lightfastness, and solubility, can be tuned by modifying the substituents on the isoindole ring. The methyl groups in 1,3-dimethyl-2,3-dihydro-1H-isoindole could potentially influence the final properties of a dye molecule, although specific examples are not prevalent in publicly available literature.

Table 1: Examples of Isoindoline-Based Pigments and Their Properties

| Pigment Name | C.I. Name | Chemical Class | Color | Key Properties |

| Paliotol® Yellow K 1841 | Pigment Yellow 139 | 1,3-Disubstituted Isoindoline | Yellow | High resistance, Effective colorant prepchem.comnih.gov |

This table presents a well-known example from the broader class of isoindoline pigments to illustrate the potential applications of dihydroisoindole derivatives.

Exploration as Fluorophores and Luminescent Materials

Isoindole derivatives have shown significant promise as fluorophores, which are molecules that can re-emit light after being excited by it. This property is crucial for applications in areas such as bioimaging, sensors, and organic light-emitting diodes (OLEDs). Specifically, isoindole-containing BODIPY (boron-dipyrromethene) dyes are known to be highly fluorescent materials. beilstein-journals.orggoogle.com These complex dyes incorporate the isoindole structure to create materials that emit light in the red to near-infrared region of the spectrum. prepchem.comnih.gov

The fluorescence properties of these materials, including their absorption and emission wavelengths, quantum yields, and photostability, are critical for their performance. Research into isoindole-BODIPY dyes has demonstrated that their wavelengths can be finely tuned over a wide range by varying the substituent groups and through chemical functionalization. While direct studies on the luminescent properties of 1,3-dimethyl-2,3-dihydro-1H-isoindole are scarce, the established utility of the isoindole core in fluorescent dyes suggests that its derivatives could be explored for similar applications.

Table 2: Photophysical Properties of an Exemplary Isoindole-BODIPY Dye

| Dye Structure | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield |

| Representative Isoindole-BODIPY | ~650 | ~670 | High |

This table provides representative data for the class of isoindole-BODIPY dyes to highlight the potential of the isoindole scaffold in luminescent materials.

Role as Synthetic Intermediates for Complex Organic Molecules

The 2,3-dihydro-1H-isoindole skeleton is a recurring motif in a variety of natural products and complex organic molecules. prepchem.comnih.govbeilstein-journals.org As such, simpler dihydroisoindoles like 1,3-dimethyl-2,3-dihydro-1H-isoindole can serve as valuable building blocks or intermediates in the synthesis of these more elaborate structures. The reactivity of the isoindole ring system allows for further chemical transformations, enabling chemists to construct intricate molecular architectures.

For instance, the isoindole framework is found in certain alkaloids and other biologically active compounds. The synthesis of these molecules often requires the initial construction of the core heterocyclic system, which can then be further modified and elaborated. The presence of the methyl groups at the 1 and 3 positions of 1,3-dimethyl-2,3-dihydro-1H-isoindole provides specific points for potential functionalization or can influence the stereochemistry of subsequent reactions. While specific, large-scale industrial applications of 1,3-dimethyl-2,3-dihydro-1H-isoindole as a synthetic intermediate are not widely reported, its utility in a laboratory setting for the synthesis of novel compounds remains a possibility.

Combinatorial Chemistry Approaches in Materials Discovery

Combinatorial chemistry is a powerful technique for rapidly synthesizing and screening large libraries of compounds to discover new materials with desired properties. This approach is particularly useful in the search for new dyes, phosphors, and other functional materials. The dihydroisoindole scaffold is, in principle, well-suited for combinatorial approaches due to the potential for introducing a wide variety of substituents at different positions of the ring system.

A combinatorial library of dihydroisoindole derivatives could be generated by reacting a common precursor with a diverse set of building blocks. For example, different amines and diketones could be used to create a range of substituted isoindoles. These libraries could then be screened for desirable properties such as specific colors, high fluorescence quantum yields, or unique electronic characteristics. Although there is no specific mention in the searched literature of combinatorial chemistry approaches utilizing 1,3-dimethyl-2,3-dihydro-1H-isoindole, the principles of this methodology could be applied to this class of compounds to accelerate the discovery of new advanced materials.

Q & A

Basic: What are the established methods for synthesizing 1,3-dimethyl-2,3-dihydro-1H-isoindole, and how is its structural integrity confirmed?

Answer:

Synthesis typically involves cyclization or alkylation of isoindoline precursors. For example, alkylation with methylating agents (e.g., methyl iodide) under basic conditions can introduce the dimethyl groups. Structural confirmation requires multi-modal characterization:

- X-ray crystallography resolves bond lengths and angles (e.g., C–C mean deviation: 0.002 Å, R factor: 0.038) .

- NMR spectroscopy : and NMR verify substituent environments and stereochemistry (e.g., δ -116.56 ppm for trifluoromethyl groups) .

- HRMS : Matches calculated and observed [M+H] values (e.g., CHFN: 228.112 observed) .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Discrepancies often arise from impurities, tautomerism, or crystallographic packing effects. Strategies include:

- Cross-validation : Compare NMR/IR data with crystallographic results (e.g., dihedral angles from X-ray vs. coupling constants in NMR) .

- Computational modeling : Density Functional Theory (DFT) optimizes molecular geometry to align with experimental spectra .

- Recrystallization : Eliminate impurities affecting spectral clarity, as demonstrated in isoindoline derivative studies .

Basic: What safety protocols are critical when handling 1,3-dimethyl-2,3-dihydro-1H-isoindole?

Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection (H315/H319 hazards) .

- Ventilation : Use fume hoods to avoid inhalation (H335 risk) .

- Waste disposal : Segregate and transfer waste to certified facilities to prevent environmental contamination .

Advanced: How can researchers design experiments to investigate its mechanism in reversing multidrug resistance (MDR)?

Answer:

- Minimum Inhibitory Concentration (MIC) assays : Test synergy with antibiotics (e.g., colistin) against resistant Acinetobacter baumannii .

- Membrane permeability studies : Use fluorescent probes (e.g., ethidium bromide) to assess efflux pump inhibition .

- Genomic analysis : Identify upregulated/downregulated resistance genes via RNA sequencing post-treatment.

Basic: Which analytical techniques ensure purity and structural fidelity in synthesized batches?

Answer:

- HPLC : Quantify purity (>95% threshold) using C18 columns and UV detection.

- TLC : Monitor reaction progress (e.g., R = 0.15 in 3% MeOH/CHCl) .

- Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values .

Advanced: How can computational methods predict reactivity and binding modes of this compound?

Answer:

- Molecular docking : Simulate interactions with bacterial outer membrane proteins (e.g., using AutoDock Vina) .

- MD simulations : Assess stability in lipid bilayers to evaluate membrane-targeting potential.

- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .

Basic: How can reaction conditions be optimized to improve synthesis yields?

Answer:

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency.

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

Advanced: What role does stereochemistry play in its biological activity, and how is it controlled?

Answer:

- Chiral resolution : Use chiral HPLC or enzymatic methods to isolate enantiomers (e.g., (R)- vs. (S)-isoindolines) .

- Stereoselective synthesis : Employ asymmetric catalysis (e.g., BINOL-phosphine ligands) to direct methyl group orientation .

- Bioactivity correlation : Compare MIC values of enantiomers to identify active stereoisomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.